[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate
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Overview
Description
“[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate” is a chemical compound with the CAS Number: 128455-63-0 . It has a molecular weight of 228.56 and a linear formula of C6H4ClF3N2O2 .
Molecular Structure Analysis
The linear formula of this compound is C6H4ClF3N2O2 . Unfortunately, the specific 3D structure or InChI code is not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound has a melting point of 200-202 degrees Celsius . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Characterization
Pyrazole Derivatives Synthesis : The compound has been involved in reactions leading to pyrazole derivatives, showcasing its utility in generating novel chemical entities. For example, the base-promoted reaction of a hydrazonyl chloride with 1-phenylsulphonylpropyne resulted in pyrazole derivatives, demonstrating the compound's role in cycloaddition reactions and nitrile imine intermediate formations (Bruché & Zecchi, 1983).
Antimicrobial Azetidinone Derivatives : The compound has been utilized in the synthesis of azetidinone derivatives with promising antibacterial activities. This illustrates its potential in contributing to the development of new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Antioxidant Pyrazole Derivatives : New series of pyrazole derivatives synthesized from the compound have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This underscores its versatility in synthesizing compounds with varied biological activities (Bhat et al., 2016).
Biological Evaluation
Anticancer and Anti-5-lipoxygenase Activities : Pyrazolopyrimidines derivatives, synthesized using the compound, have been evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the compound's contribution to developing new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antimycobacterial Activity : Derivatives synthesized from the compound have shown promising activity against Mycobacterium tuberculosis, including INH-resistant strains. This indicates its potential in addressing challenges related to tuberculosis treatment, especially drug resistance (da Silva et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F3N2O2/c1-15-7(10)4(3-17-5(16)2-9)6(14-15)8(11,12)13/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSJVVKVFFSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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